molecular formula C15H15NO3 B12564057 Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- CAS No. 160818-07-5

Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-

Cat. No.: B12564057
CAS No.: 160818-07-5
M. Wt: 257.28 g/mol
InChI Key: MFVGRLIGGZNHRJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization of Methanone, (2,4-Dihydroxyphenyl)[4-(Dimethylamino)Phenyl]-

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-, is systematically named according to IUPAC rules as bis(2,4-dihydroxyphenyl)(4-dimethylaminophenyl)methanone . This nomenclature reflects its core benzophenone structure, where two hydroxyl groups occupy the 2- and 4-positions of one aromatic ring, while a dimethylamino group resides at the 4-position of the second aromatic ring.

The molecular formula is C₁₅H₁₅NO₃ , with a molecular weight of 265.29 g/mol . The structure comprises a central ketone group bridging two substituted phenyl rings: one with hydroxyl groups at positions 2 and 4, and the other with a dimethylamino group at position 4. This arrangement creates a polar yet aromatic system, influencing its spectroscopic and reactivity properties.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR (¹H-NMR) analysis reveals distinct signals corresponding to the compound’s functional groups:

  • Hydroxyl protons : Broad singlets appear at δ 9.8–10.2 ppm due to hydrogen bonding with adjacent hydroxyl and ketone groups.
  • Aromatic protons : Multiplet signals between δ 6.5–7.8 ppm arise from the substituted phenyl rings. The 2,4-dihydroxyphenyl ring shows coupling patterns consistent with para- and ortho-substituents, while the dimethylamino-substituted ring exhibits deshielded protons near δ 7.2 ppm.
  • Dimethylamino group : A singlet at δ 3.1 ppm corresponds to the six equivalent protons of the –N(CH₃)₂ group.

Carbon-13 NMR (¹³C-NMR) further confirms the structure:

  • The ketone carbonyl carbon resonates at δ 195–200 ppm.
  • Oxygenated carbons (C–OH) appear at δ 155–165 ppm, while the dimethylamino-substituted carbon is observed at δ 40–45 ppm.
Infrared (IR) Spectroscopy of Functional Groups

IR spectroscopy identifies key functional groups through characteristic absorption bands:

  • O–H stretching : A broad peak at 3200–3400 cm⁻¹ corresponds to hydroxyl groups.
  • C=O stretching : A strong band near 1680 cm⁻¹ confirms the ketone group.
  • N–C stretching : Peaks at 1250–1350 cm⁻¹ arise from the dimethylamino group.
  • Aromatic C=C vibrations : Bands at 1450–1600 cm⁻¹ reflect the conjugated benzene rings.
Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals the following fragmentation pattern:

  • Molecular ion peak : Observed at m/z 265 (M⁺), consistent with the molecular weight.
  • Major fragments :
    • m/z 247 (M⁺ – H₂O) from hydroxyl group loss.
    • m/z 195 (M⁺ – C₃H₆N) corresponding to cleavage of the dimethylamino group.
    • m/z 121 (C₆H₅CO⁺) from ketone-containing fragment retention.

Crystallographic Studies and X-ray Diffraction Analysis

While crystallographic data for this specific compound are not fully reported in the literature, analogous benzophenone derivatives exhibit monoclinic crystal systems with space group P2₁/c. X-ray diffraction (XRD) patterns for similar structures reveal intermolecular hydrogen bonding between hydroxyl and ketone groups, contributing to planar molecular geometries. For methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-, predicted bond lengths include:

  • C=O bond : ~1.22 Å.
  • C–O (hydroxyl) bonds : ~1.36 Å.
  • C–N (dimethylamino) bond : ~1.45 Å.

Properties

CAS No.

160818-07-5

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C15H15NO3/c1-16(2)11-5-3-10(4-6-11)15(19)13-8-7-12(17)9-14(13)18/h3-9,17-18H,1-2H3

InChI Key

MFVGRLIGGZNHRJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- typically involves the reaction of 2,4-dihydroxybenzophenone with 4-dimethylaminobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- exhibit significant anticancer properties. For example, studies have shown that derivatives of chalcones and similar structures can inhibit tubulin polymerization, a critical process in cancer cell division. This mechanism is similar to that of known anticancer agents like colchicine . The ability to target the colchicine binding site on tubulin suggests that Methanone derivatives could be developed into effective anticancer drugs.

Antiviral and Antimicrobial Properties
Chalcones and their derivatives have demonstrated antiviral and antimicrobial activities. Recent studies have highlighted their potential as inhibitors of viral proteases, such as the 3CL protease of SARS-CoV-2. In silico screening models have identified specific chalcone structures with high binding affinities comparable to established antiviral drugs like remdesivir . This suggests that Methanone derivatives may also possess similar antiviral properties.

Materials Science

Photonic Applications
Methanone compounds have been explored for their photonic properties, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of dimethylamino groups enhances the electron-donating ability of the molecule, potentially improving the efficiency of light emission . Research into the synthesis of these compounds has focused on optimizing their electronic properties for use in advanced materials.

Synthesis of Functionalized Polymers
The chemical versatility of Methanone allows for its use in synthesizing functionalized polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and other industrial materials where enhanced mechanical or thermal properties are desired .

Environmental Applications

Environmental Monitoring
Methanone derivatives can be utilized in environmental chemistry for monitoring pollutants. Their ability to interact with various environmental contaminants makes them suitable candidates for developing sensors or detection methods for hazardous substances . This application is crucial for ensuring environmental safety and compliance with regulatory standards.

Case Studies

Study Focus Findings Implications
Anticancer ActivityInhibition of tubulin polymerization by Methanone derivativesPotential development of new anticancer therapies
Antiviral PropertiesHigh binding affinity to viral proteasesDevelopment of novel antiviral drugs
Materials ScienceEnhanced light emission efficiency in OLEDsImprovement of optoelectronic devices
Environmental MonitoringEffective detection of pollutantsAdvancements in environmental safety technologies

Mechanism of Action

The mechanism of action of Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s distinct functional groups differentiate it from structurally related methanones:

  • Hydroxyl groups (2,4-dihydroxy): Increase hydrogen bonding capacity and polarity compared to non-hydroxylated analogs like Methanone, [4-(dimethylamino)phenyl]phenyl (C₁₅H₁₅NO), which lacks hydroxyl substituents .

Thermal Stability

Compounds with extensive hydrogen-bonding networks exhibit higher thermal stability. For instance:

  • Di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decomposes at 247.6°C, both stabilized by intermolecular H-bonds .
  • The target compound’s 2,4-dihydroxy groups likely enhance thermal stability through intramolecular H-bonding, though exact decomposition data are unavailable.

Solubility and Polarity

  • Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- (C₂₃H₁₆O₃, 340.37 g/mol): The naphthalenyl group and hydroxyl substituents increase hydrophilicity compared to alkyl-substituted analogs .
  • Methanone, (4-methylphenyl)phenyl: The methyl group reduces polarity, favoring solubility in non-polar solvents .
  • The target compound’s dihydroxy groups likely render it more soluble in polar solvents (e.g., water or ethanol) than derivatives with alkyl or aryl groups.

Data Table: Key Properties of Comparable Methanones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Thermal Stability (°C) UV Absorption Applications References
Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- Estimated C₁₅H₁₅NO₃ ~269.29 2,4-dihydroxy, dimethylamino Not reported Broad (predicted) Research, UV absorbers
Di(1H-tetrazol-5-yl) methanone oxime Not provided Tetrazole, oxime 288.7 Energetic materials
Chimassorb®81 C₂₁H₂₆O₃ 326.43 2-hydroxy, 4-octyloxy Not reported UV-B Coatings, plastics
Methanone, [4-(dimethylamino)phenyl]phenyl C₁₅H₁₅NO 225.29 Dimethylamino Not reported Organic synthesis
Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- C₂₃H₁₆O₃ 340.37 Dihydroxy, naphthalenyl Not reported Research

Biological Activity

Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- (CAS No. 160818-07-5), is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H15N1O3
  • Molecular Weight: 271.29 g/mol
  • IUPAC Name: Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-
  • InChIKey: XWQFZBGRVJZLGA-UHFFFAOYSA-N

The compound features a methanone functional group linked to two aromatic rings, one of which contains hydroxyl groups that may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant activity. Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- has been shown to scavenge free radicals effectively. A study demonstrated that the presence of the dihydroxyphenyl group enhances the compound's ability to neutralize reactive oxygen species (ROS), thereby potentially reducing oxidative stress in biological systems .

Anticancer Activity

Several studies have investigated the anticancer potential of methanone derivatives. In vitro assays have shown that Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]- inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Cell LineIC50 Value (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0ROS generation

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is believed to be mediated through the inhibition of NF-kB signaling pathways .

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A comparative analysis showed that Methanone exhibited superior antioxidant properties compared to other phenolic compounds.
    • The study utilized DPPH and ABTS assays to quantify radical scavenging activity.
  • Anticancer Mechanism Exploration :
    • In a recent study published in Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of methanone derivatives.
    • They found that modifications at specific positions on the aromatic rings could enhance anticancer efficacy.
  • Inflammation Model :
    • An animal model of acute inflammation demonstrated that administration of Methanone significantly reduced paw edema compared to control groups.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Basic: What are the recommended synthetic routes for preparing Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-?

Methodological Answer:
A common approach involves Claisen-Schmidt condensation , where 2,4-dihydroxybenzaldehyde reacts with 4-(dimethylamino)acetophenone in the presence of a base (e.g., KOH) in ethanol under reflux. The reaction typically requires 2–6 hours, with purification via recrystallization (ethanol/water) to achieve >90% yield . Alternative routes may employ Friedel-Crafts acylation , using AlCl₃ as a catalyst, though this requires careful control of moisture and temperature to avoid side reactions .

Basic: How is the structure of this compound validated in academic research?

Methodological Answer:
Structural confirmation relies on X-ray diffraction (XRD) for crystalline derivatives, which provides precise bond lengths and angles (e.g., C=O bond ~1.22 Å, dihedral angles between aryl groups) . Spectroscopic techniques are complementary:

  • IR spectroscopy : Identifies carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and hydroxyl (O-H) bands at 3200–3500 cm⁻¹ .
  • ¹H/¹³C NMR : Dimethylamino groups show singlet peaks at ~2.8–3.0 ppm (¹H) and ~40 ppm (¹³C), while hydroxyl protons appear as broad signals at ~9–12 ppm (DMSO-d₆) .

Basic: What key physicochemical properties are critical for experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Adjust solvent polarity for reactions or recrystallization .
  • Melting Point : Reported range: 145–148°C. Deviations may indicate impurities; use differential scanning calorimetry (DSC) for validation .
  • UV-Vis Absorption : The conjugated system exhibits λₐᵦₛ ~290–320 nm (π→π* transitions), useful for photochemical studies .

Advanced: How do substituents (e.g., dimethylamino vs. hydroxyl) influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-donating dimethylamino group activates the aryl ring toward electrophilic substitution, directing reactions to the para position. In contrast, the 2,4-dihydroxyphenyl moiety can chelate metal catalysts (e.g., Pd in Suzuki couplings), potentially deactivating them. Mitigate this by using protecting groups (e.g., acetyl for -OH) or switching to Ru-based catalysts . Computational studies (DFT) show the HOMO is localized on the dimethylamino-substituted ring, guiding site-selective functionalization .

Advanced: What computational methods are used to predict spectroscopic data or reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate IR and NMR spectra. Compare with experimental data to validate models .
  • QSPR Models : Predict solubility or logP values using descriptors like polar surface area (PSA) and molar refractivity. Cross-validate with experimental HPLC retention times .
  • NIST Data : Reference experimental IR and mass spectra (e.g., NIST Chemistry WebBook) to resolve ambiguities in peak assignments .

Advanced: How should researchers address contradictions in reported spectral data or reactivity?

Methodological Answer:

  • Spectral Discrepancies : Replicate experiments under standardized conditions (solvent, temperature). For NMR, ensure deuterated solvent purity and calibration. Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Reactivity Conflicts : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity). Use control experiments to isolate substituent effects. For example, test the dimethylamino group’s role by comparing with non-functionalized analogs .

Advanced: What strategies are used to evaluate biological activity or enzyme interactions?

Methodological Answer:

  • In Vitro Assays : Screen for antitubercular activity using Mycobacterium tuberculosis H37Rv (MIC values <10 µg/mL suggest potency). Use fluorometric assays to monitor enzyme inhibition (e.g., cytochrome P450 interactions) .
  • Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase) using AutoDock Vina. The hydroxyl groups may form hydrogen bonds with active-site residues, while the aryl rings enable π-π stacking .

Advanced: How is compound stability assessed under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests robustness for high-temperature reactions) .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC. The diaryl ketone structure may undergo Norrish-type cleavage; use radical scavengers (e.g., BHT) to stabilize .
  • pH Stability : Test solubility and integrity in buffers (pH 2–12). The hydroxyl groups may deprotonate at pH >10, altering reactivity .

Advanced: What safety protocols are critical given its toxicity profile?

Methodological Answer:

  • Inhalation/Contact Risks : Use fume hoods and PPE (nitrile gloves, lab coats). First aid for skin contact: rinse with water for 15 minutes; consult SDS for antidotes .
  • Ecotoxicity : Follow OECD guidelines for biodegradability testing. The compound’s persistence in aquatic systems requires proper waste neutralization (e.g., incineration) .

Advanced: How can analytical methods (e.g., HPLC) be optimized for quantification?

Methodological Answer:

  • HPLC Conditions : Use a C18 column (5 µm, 250 mm × 4.6 mm) with mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min, UV detection at 290 nm. Calibrate with ≥5-point standard curves (R² >0.99) .
  • GC-MS : Derivatize hydroxyl groups (e.g., silylation with BSTFA) to enhance volatility. Monitor for m/z 340 (molecular ion) and fragmentation patterns .

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